N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1257856-44-2
VCID: VC2934845
InChI: InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H
SMILES: CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
Molecular Formula: C14H23Cl2N3O
Molecular Weight: 320.3 g/mol

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

CAS No.: 1257856-44-2

Cat. No.: VC2934845

Molecular Formula: C14H23Cl2N3O

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride - 1257856-44-2

Specification

CAS No. 1257856-44-2
Molecular Formula C14H23Cl2N3O
Molecular Weight 320.3 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Standard InChI InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H
Standard InChI Key MXDQHOAPXYKTAD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl

Introduction

The IUPAC name of the compound, N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride, reflects its chemical structure and composition. For identification purposes, it is associated with several standard identifiers including MDL Number MFCD13857445 and PubChem Compound ID 56773511. These identifiers are crucial for researchers to accurately locate and reference the compound in various chemical databases and literature .

ParameterValue
Molecular FormulaC14H23Cl2N3O
Molecular Weight320.3 g/mol
CAS Number1257856-44-2
MDL NumberMFCD13857445
Standard InChIKeyMXDQHOAPXYKTAD-UHFFFAOYSA-N
Physical StateSolid (at standard conditions)
Hazard ClassificationIrritant

This compound's chemical structure incorporates several reactive sites that can participate in various chemical transformations. The piperazine ring, with its two nitrogen atoms, can engage in nucleophilic reactions, while the amide group can participate in hydrolysis reactions under appropriate conditions. Additionally, the aromatic ring with methyl substituents offers possibilities for further functionalization through electrophilic aromatic substitution reactions.

Comparative Analysis with Related Compounds

A comparative analysis of N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride with structurally related compounds reveals important similarities and differences that may influence their respective chemical reactivity and potential applications. Two notable related compounds are N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride (CAS: 1032757-34-8) and N,N-Diethyl-2-(piperazin-1-yl)acetamide (CAS: 40004-14-6).

Structural Comparison Table

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride1257856-44-2C14H23Cl2N3O320.33,5-dimethylphenyl group, piperazine ring, acetamide linkage, dihydrochloride salt
N,N-Dimethyl-2-(piperazin-1-yl)acetamide hydrochloride1032757-34-8C8H18ClN3O207.7Dimethylamide group, piperazine ring, monohydrochloride salt
N,N-Diethyl-2-(piperazin-1-yl)acetamide40004-14-6C10H21N3O199.3Diethylamide group, piperazine ring, no salt form

The most striking difference between these compounds lies in the nature of the amide substituent. While N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride features an aryl amide with a 3,5-dimethylphenyl group, the related compounds contain tertiary amides with either dimethyl or diethyl substituents. This variation significantly affects the compounds' lipophilicity, hydrogen bonding capabilities, and potential biological interactions.

Another important difference is the salt form. N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide exists as a dihydrochloride salt, N,N-Dimethyl-2-(piperazin-1-yl)acetamide as a monohydrochloride salt, and N,N-Diethyl-2-(piperazin-1-yl)acetamide as the free base. These differences in salt formation affect physical properties such as solubility, stability, and bioavailability, which are crucial considerations for both research and potential pharmaceutical applications.

Reactivity and Function Comparison

The distinct structural features of these compounds likely confer different reactivity profiles. The aryl amide in N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride can participate in hydrogen bonding as a donor through the NH group, unlike the tertiary amides in the related compounds which lack this capability. The presence of the aromatic ring in N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride also provides opportunities for π-stacking interactions with aromatic residues in biological targets, potentially enhancing binding affinity in certain applications.

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